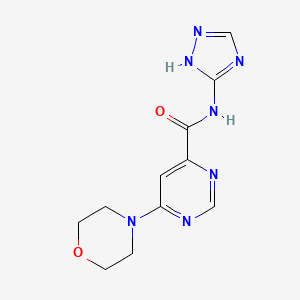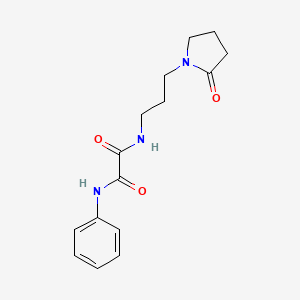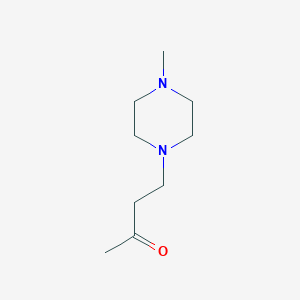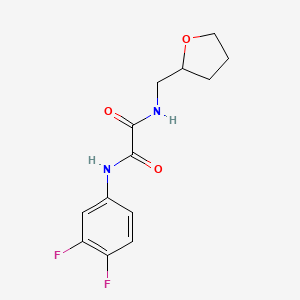
N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a chemical compound characterized by its unique structure, which includes a difluorophenyl group and a tetrahydrofuran-2-ylmethyl moiety attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves the following steps:
Formation of the difluorophenyl derivative: This can be achieved by reacting 3,4-difluorophenylamine with an appropriate acylating agent.
Introduction of the tetrahydrofuran-2-ylmethyl group: This step involves the reaction of the difluorophenyl derivative with tetrahydrofuran-2-ylmethylamine under suitable conditions.
Oxalamide formation: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at various positions on the difluorophenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced analogs.
Substitution: Formation of substituted derivatives at different positions on the difluorophenyl ring.
Scientific Research Applications
N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can be compared with other similar compounds, such as:
N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-3-yl)methyl)oxalamide: This compound has a similar structure but with a different position of the tetrahydrofuran group.
N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)ethyl)oxalamide: This compound has an ethyl group instead of a methyl group attached to the tetrahydrofuran ring.
Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3/c14-10-4-3-8(6-11(10)15)17-13(19)12(18)16-7-9-2-1-5-20-9/h3-4,6,9H,1-2,5,7H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHWERAAPLGMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-methoxyphenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2950390.png)
![N-cyclopropyl-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2950391.png)
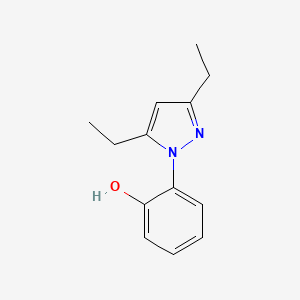
![(4,5-Dibromo-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2950393.png)
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CHLOROTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2950394.png)
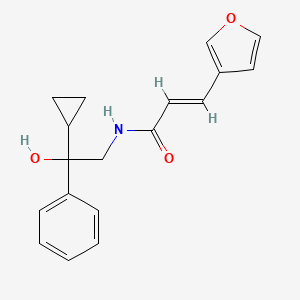
![3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2950397.png)

![(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B2950401.png)
![1-(4-Methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B2950404.png)
